RXR agonist (Ki = 12 nM; EC50 = 43 nM at RXRα receptors). Displays similar RAR agonist activity to bexarotene; exhibits an apparent RXR binding affinity 75% greater than bexarotene.
Fluorobexarotene
CAS No.: 1190848-23-7
Cat. No.: VC0004811
Molecular Formula: C24H27FO2
Molecular Weight: 366.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1190848-23-7 |
---|---|
Molecular Formula | C24H27FO2 |
Molecular Weight | 366.5 g/mol |
IUPAC Name | 2-fluoro-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid |
Standard InChI | InChI=1S/C24H27FO2/c1-14-11-19-20(24(5,6)10-9-23(19,3)4)13-18(14)15(2)16-7-8-17(22(26)27)21(25)12-16/h7-8,11-13H,2,9-10H2,1,3-6H3,(H,26,27) |
Standard InChI Key | LWKAWHRSPCHMPJ-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1C(=C)C3=CC(=C(C=C3)C(=O)O)F)C(CCC2(C)C)(C)C |
Canonical SMILES | CC1=CC2=C(C=C1C(=C)C3=CC(=C(C=C3)C(=O)O)F)C(CCC2(C)C)(C)C |
Introduction
Chemical and Structural Properties
Molecular Characteristics
Fluorobexarotene, chemically designated as 2-Fluoro-4-[1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]benzoic acid, incorporates a fluorine atom at the 2-position of its benzoic acid moiety. This substitution enhances its binding affinity to RXR receptors by approximately 75% compared to Bexarotene, a first-generation RXR agonist . The compound’s SMILES notation () reflects its tetracyclic structure, which stabilizes interactions with the RXR ligand-binding domain .
Table 1: Key Chemical Properties of Fluorobexarotene
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 366.47 g/mol | |
CAS Number | 1190848-23-7 | |
Purity | ≥97% (HPLC) | |
Solubility | 36 mg/mL in DMSO |
Biological Activity and Mechanism of Action
RXR Agonism and Selectivity
Fluorobexarotene functions as a selective RXR agonist, preferentially activating RXRα, RXRβ, and RXRγ subtypes. Its of 12 nM for RXRα underscores its high affinity, while its of 43 nM highlights its potency in receptor activation . Unlike Bexarotene, which exhibits dual RXR/RAR (retinoic acid receptor) activity, Fluorobexarotene’s fluorinated structure reduces cross-reactivity with RARs, thereby minimizing off-target effects . This selectivity arises from steric and electronic interactions within the RXR ligand-binding pocket, as demonstrated in molecular docking studies .
Transcriptional Regulation
Upon binding, Fluorobexarotene induces RXR heterodimerization with partner receptors such as PPARγ (peroxisome proliferator-activated receptor gamma) and LXR (liver X receptor). These heterodimers regulate genes involved in lipid metabolism, apoptosis, and cellular differentiation . For example, RXR-PPARγ activation upregulates ADIPOQ (adiponectin) and FABP4 (fatty acid-binding protein 4), pathways critical for insulin sensitivity and anti-inflammatory responses .
Pharmacokinetic Profile
Absorption and Stability
Fluorobexarotene exhibits stability for ≥2 years when stored at -20°C, with recommended reconstitution in DMSO at concentrations up to 36 mg/mL . Although in vivo pharmacokinetic data remain limited, its structural similarity to Bexarotene suggests comparable oral bioavailability and tissue distribution patterns .
Table 2: Pharmacokinetic Parameters of Fluorobexarotene
Parameter | Value | Source |
---|---|---|
Storage Temperature | -20°C | |
Solubility (DMSO) | 36 mg/mL | |
Protein Binding | >99% (predicted) | |
Half-Life (Predicted) | ~7 hours (analogous to Bexarotene) |
Comparative Analysis with Bexarotene
Binding Affinity and Efficacy
Fluorobexarotene’s RXR binding affinity is 75% greater than Bexarotene’s, a feature attributed to its fluorine substitution enhancing hydrophobic interactions within the receptor pocket . While Bexarotene’s for RXRα is 58 nM, Fluorobexarotene achieves 43 nM, indicating superior potency .
Table 3: Fluorobexarotene vs. Bexarotene
Parameter | Fluorobexarotene | Bexarotene |
---|---|---|
(RXRα) | 12 nM | 21 nM |
(RXRα) | 43 nM | 58 nM |
RXR Selectivity | High | Moderate |
RAR Activity | Negligible | Significant |
Applications and Research Implications
Oncological Research
Fluorobexarotene has been investigated in cutaneous T-cell lymphoma (CTCL) models, where RXR agonists induce tumor cell apoptosis via caspase-3 activation . Its enhanced selectivity may reduce adverse effects like hypertriglyceridemia, a common limitation of Bexarotene therapy .
Metabolic Disorders
Preclinical studies suggest Fluorobexarotene activates RXR-PPARγ heterodimers at nanomolar concentrations, potentiating insulin sensitization in adipocytes . This mechanism parallels thiazolidinediones but with improved receptor specificity .
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